3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone
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Overview
Description
3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone typically involves the reaction of 4-methylpropiophenone with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group
Scientific Research Applications
3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylphenylpropiophenone: Similar structure with variations in the position of the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-2-4-13(5-3-12)6-11-16(21)14-7-9-15(10-8-14)17(18,19)20/h2-5,7-10H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCPXBMGSEYLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644139 |
Source
|
Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-04-5 |
Source
|
Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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